molecular formula C6H11NO2 B14449697 2,2,5-Trimethyl-1,3-oxazolidin-4-one CAS No. 78523-80-5

2,2,5-Trimethyl-1,3-oxazolidin-4-one

Cat. No.: B14449697
CAS No.: 78523-80-5
M. Wt: 129.16 g/mol
InChI Key: KTJRPRZOBUEZNL-UHFFFAOYSA-N
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Description

2,2,5-Trimethyl-1,3-oxazolidin-4-one is a member of the oxazolidinone class of compounds. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of three methyl groups at positions 2 and 5 of the ring structure makes this compound unique. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5-Trimethyl-1,3-oxazolidin-4-one typically involves the reaction of urea with ethanolamine under microwave irradiation. This method is efficient and versatile, allowing for the preparation of oxazolidinone derivatives on a gram scale . The reaction conditions often include the use of a catalytic amount of nitromethane, which absorbs microwaves and generates hot spots, facilitating the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2,5-Trimethyl-1,3-oxazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert it into different oxazolidine derivatives.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include various substituted oxazolidinones and oxazolidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,5-Trimethyl-1,3-oxazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,5-Trimethyl-1,3-oxazolidin-4-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2,2,5,5-Tetramethyl-1,3-oxazolidin-4-one
  • 2,4,5-Trimethyl-1,3-oxazolidine
  • 3,3′-(1,2-Ethanediyl)bis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one)

Comparison: 2,2,5-Trimethyl-1,3-oxazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry .

Properties

CAS No.

78523-80-5

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

2,2,5-trimethyl-1,3-oxazolidin-4-one

InChI

InChI=1S/C6H11NO2/c1-4-5(8)7-6(2,3)9-4/h4H,1-3H3,(H,7,8)

InChI Key

KTJRPRZOBUEZNL-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(O1)(C)C

Origin of Product

United States

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